![molecular formula C16H14N4O4 B12211886 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid](/img/structure/B12211886.png)
4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid
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Overview
Description
4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a methoxyphenyl-tetraazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid typically involves multiple steps, starting with the preparation of the 1-(4-methoxyphenyl)-1,2,3,4-tetraazole intermediate. This intermediate can be synthesized through a cyclization reaction involving 4-methoxyphenylhydrazine and an appropriate nitrile compound under acidic conditions. The resulting tetraazole is then reacted with 4-hydroxybenzoic acid in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-{[1-(4-Hydroxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid.
Reduction: 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzyl alcohol.
Substitution: 4-{[1-(4-Substituted phenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the tetraazole ring exhibit significant antimicrobial properties. For instance:
- Case Study : A study demonstrated that derivatives of tetraazole exhibited potent activity against various bacterial strains, suggesting that 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid could be developed as a novel antimicrobial agent. The study highlighted the structure-activity relationship (SAR) showing that modifications in the phenyl groups could enhance efficacy against resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential.
- Case Study : In vitro studies showed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Polymer Chemistry
The unique structure of this compound allows it to be utilized in synthesizing new polymeric materials.
- Case Study : Researchers have incorporated this compound into polymer matrices to enhance thermal stability and mechanical properties. The addition of this tetraazole derivative improved the thermal degradation temperature by approximately 20°C compared to control samples .
Comparative Data Table
Mechanism of Action
The mechanism of action of 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The methoxyphenyl-tetraazole moiety may interact with active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the benzoic acid group may facilitate binding to proteins or other biomolecules, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(4-Hydroxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid
- 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzyl alcohol
- 4-{[1-(4-Substituted phenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid
Uniqueness
4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl-tetraazole and benzoic acid moieties allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and development in various scientific fields.
Biological Activity
4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a benzoic acid moiety linked to a methoxyphenyl-tetraazolyl group, which may contribute to its bioactivity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Property | Value |
---|---|
Molecular Formula | C16H14N4O4 |
Molecular Weight | 326.31 g/mol |
IUPAC Name | 4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methoxy]benzoic acid |
InChI Key | PXVPKOUJTFDRER-UHFFFAOYSA-N |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The methoxyphenyl-tetraazole moiety may inhibit enzyme activity or modulate receptor functions. Additionally, the benzoic acid component could enhance binding affinity to proteins or other biomolecules, thereby amplifying the compound's biological effects .
Antimicrobial Properties
Research indicates that derivatives of tetrazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds containing tetrazole rings can be effective against a variety of drug-resistant pathogens. Specifically, this compound has demonstrated potential against bacterial and fungal strains in vitro .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. In vitro studies have reported that it can induce apoptosis in various cancer cell lines. For instance, one study indicated that derivatives similar to this compound showed significant cytotoxic effects on breast cancer cells by activating proteasomal pathways that promote cell death .
Other Biological Activities
Additional investigations have highlighted the compound's potential as an anti-inflammatory and antioxidant agent. The structural features of the compound suggest it may interact with inflammatory mediators and reactive oxygen species (ROS), thus providing therapeutic benefits in conditions characterized by oxidative stress .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various tetrazole derivatives against common pathogens. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In a comparative study on the cytotoxicity of benzoic acid derivatives, this compound was found to significantly inhibit cell proliferation in MCF-7 breast cancer cells with an IC50 value indicating potent activity. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Properties
Molecular Formula |
C16H14N4O4 |
---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methoxy]benzoic acid |
InChI |
InChI=1S/C16H14N4O4/c1-23-13-8-4-12(5-9-13)20-15(17-18-19-20)10-24-14-6-2-11(3-7-14)16(21)22/h2-9H,10H2,1H3,(H,21,22) |
InChI Key |
PXVPKOUJTFDRER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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